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Compound of Interest

Compound Name: BI-4464

Cat. No.: B15605351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties,

and biological activity of BI-4464, a potent and highly selective ATP-competitive inhibitor of

Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK). This document

is intended for researchers, scientists, and professionals in the field of drug development who

are interested in the therapeutic potential and experimental applications of this compound.

Core Compound Information
BI-4464 is a small molecule inhibitor that has garnered significant interest for its high selectivity

for PTK2/FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion,

migration, proliferation, and survival.[1] Its potent inhibitory activity and well-defined structure

make it a valuable tool for studying FAK-mediated signaling pathways and a promising

candidate for further drug development, particularly in oncology.

Chemical Structure and Properties
The chemical structure and key properties of BI-4464 are summarized in the tables below. The

crystal structure of BI-4464 in complex with the PTK2 kinase domain has been determined and

is available in the Protein Data Bank (PDB) under the accession code 6I8Z.
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Identifier Value

IUPAC Name

3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-

oxo-1H-inden-4-yl)oxy]-5-

(trifluoromethyl)pyrimidin-2-yl]amino]benzamide

CAS Number 1227948-02-8

Canonical SMILES

COC1=C(C=C(C=C1)NC1=NC=C(C(F)

(F)F)C(=N1)OC1=C2C(=O)CC2=CC=C1)C(=O)

NC1CCN(C)CC1

InChI

InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-

13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-

32-15-19(28(29,30,31))26(35-27)40-22-5-3-4-

16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-

13H2,1-2H3,(H,33,38)(H,32,34,35)

InChI Key QUSSZSMDFABHLI-UHFFFAOYSA-N

Physicochemical Property Value

Molecular Formula C28H28F3N5O4

Molecular Weight 555.55 g/mol [1]

Solubility DMSO: 25 mg/mL (45.0 mM)[2]

Ethanol: 13 mg/mL (23.4 mM)

Water: Insoluble

Appearance Light yellow to yellow solid[1]

Biological Activity
BI-4464 is a highly selective ATP-competitive inhibitor of PTK2/FAK with a reported half-

maximal inhibitory concentration (IC50) of 17 nM in cell-free assays.[1][2] Its high selectivity

has been demonstrated in broad kinase screening panels.[3] Due to its potent and selective

inhibition of FAK, BI-4464 is also utilized as a PTK2 ligand in the development of Proteolysis

Targeting Chimeras (PROTACs).[1]
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Parameter Value Assay Type

IC50 (PTK2/FAK) 17 nM Cell-free kinase assay[1][2]

PTK2/FAK Signaling Pathway
PTK2/FAK is a critical mediator of signaling downstream of integrin engagement with the

extracellular matrix (ECM). Upon integrin clustering, FAK is recruited to focal adhesions and

undergoes autophosphorylation at Tyr397. This phosphorylation event creates a high-affinity

binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the

phosphorylation of other tyrosine residues on FAK, further amplifying downstream signaling.

This signaling cascade ultimately influences key cellular processes such as proliferation,

survival, and migration through the activation of pathways including the PI3K/AKT and

MAPK/ERK pathways.[4][5][6]
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PTK2/FAK Signaling Pathway

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of BI-4464.

In Vitro FAK Kinase Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of

BI-4464 against purified FAK enzyme using the ADP-Glo™ Kinase Assay.[7][8]

Prepare Reagents:
- BI-4464 Serial Dilution

- FAK Enzyme
- Substrate/ATP Mix

Reaction Setup:
Add BI-4464, FAK, and

Substrate/ATP to a 384-well plate

Kinase Reaction:
Incubate at room temperature

for 60 minutes

Stop Reaction & Deplete ATP:
Add ADP-Glo™ Reagent

Incubate:
40 minutes at room temperature

ADP to ATP Conversion & Signal Generation:
Add Kinase Detection Reagent

Incubate:
30 minutes at room temperature Measure Luminescence

Data Analysis:
Plot % inhibition vs. log[BI-4464]

to determine IC50

Click to download full resolution via product page

In Vitro FAK Kinase Assay Workflow

Materials:

Purified recombinant human FAK enzyme

FAK substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP

FAK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM

DTT)[7]

BI-4464

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white opaque plates
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Procedure:

Compound Preparation: Prepare a serial dilution of BI-4464 in DMSO. Further dilute in FAK

Kinase Buffer to the desired final concentrations.

Reaction Setup: In a 384-well plate, add 1 µL of the BI-4464 solution or vehicle control (e.g.,

5% DMSO).

Add 2 µL of FAK enzyme solution (the optimal concentration should be predetermined by

titration).

Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration

should be at or near the Km for FAK.

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]

Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate

the kinase reaction and deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP generated during the kinase reaction to ATP and

provides the substrate for luciferase.

Incubate at room temperature for 30 minutes.

Measurement: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each BI-4464 concentration relative

to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC50

value.

Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to

assess the effect of BI-4464 on the proliferation of cancer cell lines.[1][9]
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Seed Cells:
Plate cells in a 96-well
opaque-walled plate

Cell Adhesion:
Incubate for 24 hours

Compound Treatment:
Add serial dilutions of BI-4464

Incubation:
Incubate for a specified period

(e.g., 18-72 hours)

Equilibrate Plate:
30 minutes at room temperature Add CellTiter-Glo® Reagent

Lyse Cells & Stabilize Signal:
Mix for 2 minutes, then
incubate for 10 minutes

Measure Luminescence
Data Analysis:

Determine cell viability relative
to vehicle control

Click to download full resolution via product page

Cell Viability Assay Workflow

Materials:

Cancer cell line of interest (e.g., SNU387, HUH-1)[1]

Complete cell culture medium

BI-4464

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

96-well opaque-walled plates suitable for luminescence measurements

Procedure:

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal

density in 100 µL of complete culture medium. Include wells with medium only for

background measurement.

Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2

to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of BI-4464 in culture medium. Add the desired

concentrations of BI-4464 or vehicle control (e.g., DMSO) to the appropriate wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 18, 48, or 72 hours).[1]

Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.

b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on

an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10

minutes to stabilize the luminescent signal.
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Measurement: Measure the luminescence using a luminometer.

Data Analysis: Subtract the average background luminescence from all experimental wells.

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-

treated control cells.

Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the target engagement of BI-4464 with PTK2/FAK

in intact cells by measuring the thermal stabilization of the target protein.[10][11]

Cell Treatment:
Incubate cells with BI-4464

or vehicle control

Heat Challenge:
Heat cell suspensions at a

range of temperatures

Cell Lysis:
Lyse cells by freeze-thaw cycles

Separation of Soluble Fraction:
Centrifuge to pellet aggregated proteins

Protein Quantification:
Determine protein concentration

of the supernatant

Western Blotting:
- SDS-PAGE

- Transfer to PVDF membrane
- Probe with anti-FAK antibody

Data Analysis:
Quantify band intensities and

plot melting curves

Click to download full resolution via product page

Cellular Thermal Shift Assay (CETSA) Workflow

Materials:

Cell line expressing PTK2/FAK

Complete cell culture medium

BI-4464

PBS with protease inhibitors

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibody against total FAK (e.g., FAK Antibody YA448)[1]

HRP-conjugated secondary antibody

ECL substrate for chemiluminescence detection

SDS-PAGE gels and Western blotting equipment
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Procedure:

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired

concentration of BI-4464 or vehicle control (DMSO) for 1-2 hours at 37°C.

Heat Challenge: Harvest the cells and resuspend them in PBS containing protease

inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of

temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler,

followed by a 3-minute incubation at room temperature.

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen

and a 37°C water bath.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20

minutes at 4°C to pellet the aggregated proteins.

Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and

determine the protein concentration using a BCA assay.

Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate

equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the

membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a

primary antibody specific for total FAK overnight at 4°C. e. Wash the membrane and

incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using

an ECL substrate and an imaging system.

Data Analysis: Quantify the band intensities for FAK at each temperature for both the

vehicle- and BI-4464-treated samples. Normalize the intensities to the intensity at the lowest

temperature. Plot the normalized intensities against the temperature to generate melting

curves. A rightward shift in the melting curve for the BI-4464-treated sample indicates

thermal stabilization of FAK and confirms target engagement.

Kinase Selectivity Profiling
To assess the selectivity of BI-4464, it is typically screened against a broad panel of kinases.

Commercial services like Thermo Fisher's SelectScreen™ Kinase Profiling Services are often

employed for this purpose. These services utilize various assay formats, such as fluorescence
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resonance energy transfer (FRET) or luminescence-based assays, to measure the inhibitory

activity of the compound against hundreds of different kinases. The results are usually

presented as the percent inhibition at a fixed compound concentration (e.g., 1 µM), providing a

comprehensive overview of the compound's selectivity profile. The high selectivity of BI-4464
for PTK2/FAK over other kinases is a key attribute that has been established through such

profiling.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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